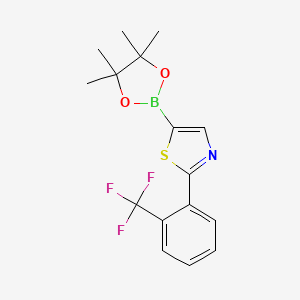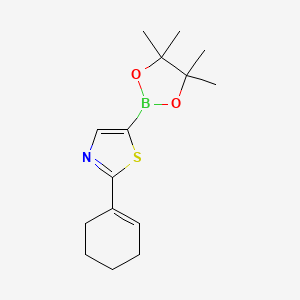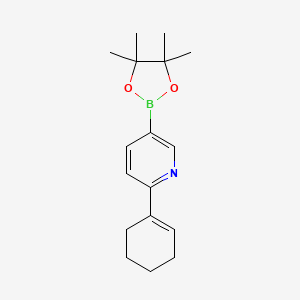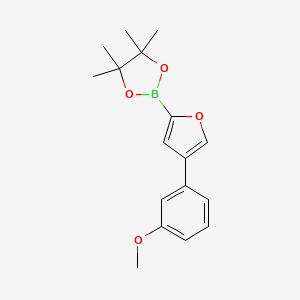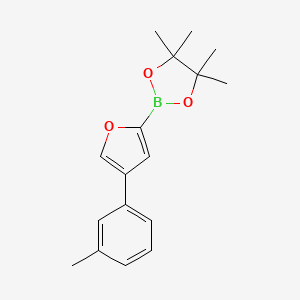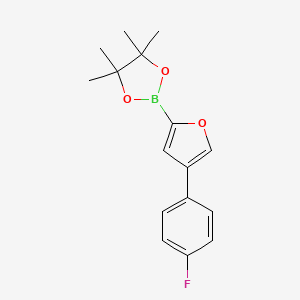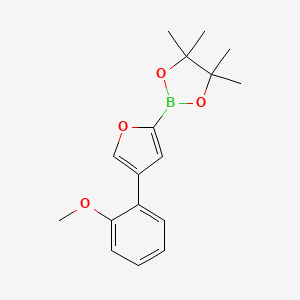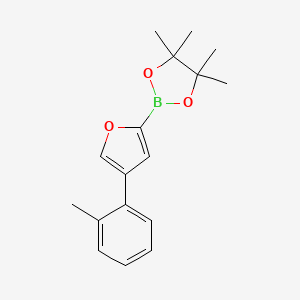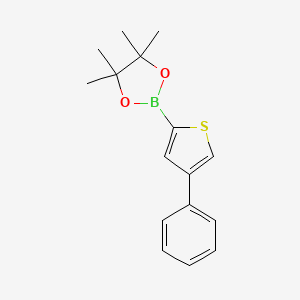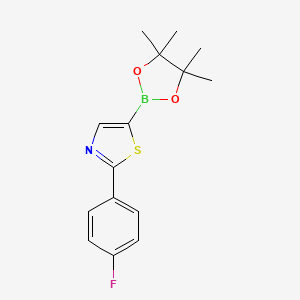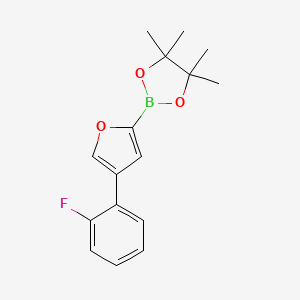
4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)furan-2-boronic acid pinacol ester, also known as 4-Fluoro-2-furancarboxaldehyde pinacol boronate, is a boron-containing heterocyclic compound with a wide range of applications in organic synthesis. It is a versatile compound that can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. The compound is also used in the synthesis of polymers, dyes, and catalysts, as well as in the synthesis of other highly reactive compounds.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate has been used in a variety of scientific research applications. The compound has been used in the synthesis of various biologically active compounds, including drugs, agrochemicals, and polymers. It has also been used in the synthesis of dyes, catalysts, and other highly reactive compounds. In addition, the compound has been used in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate is based on its ability to react with a variety of organic compounds. The compound can react with aldehydes, ketones, and other organic compounds to form a variety of products. The reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate. Alternatively, the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide, results in the formation of 4-fluoro-2-furancarboxaldehyde pinacol boronate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate have not been extensively studied. However, studies have shown that the compound has the potential to interact with certain biological molecules, including proteins, enzymes, and hormones. In addition, the compound has been shown to have some antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of use. The compound is also highly stable and has a long shelf life. However, the compound is also highly reactive and can be toxic if not handled properly.
Orientations Futures
The potential applications of 4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate are numerous. Future research could focus on the development of more efficient methods of synthesis and the exploration of the compound’s potential uses in the synthesis of various biologically active compounds. In addition, further research could focus on the compound’s potential applications in the synthesis of various fluorescent molecules, as well as in the synthesis of various organic compounds with potential applications in the pharmaceutical industry. Finally, further research could focus on the biochemical and physiological effects of the compound and its potential to interact with certain biological molecules.
Méthodes De Synthèse
4-(2-Fluorophenyl)furan-2-boronic acid pinacol esterurancarboxaldehyde pinacol boronate can be synthesized by a variety of methods, including the reaction of 4-fluorophenylboronic acid and 2-furancarboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydroxide. Alternatively, the compound can be synthesized by the reaction of 4-fluorophenylboronic acid and pinacol boronate in the presence of a base, such as potassium carbonate or sodium hydroxide.
Propriétés
IUPAC Name |
2-[4-(2-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-11(10-19-14)12-7-5-6-8-13(12)18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUHLZNRBHYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Fluorophenyl)furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



